molecular formula C18H18N2O4 B3956913 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one

6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one

Cat. No.: B3956913
M. Wt: 326.3 g/mol
InChI Key: PVMKAAOHTYLXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates both a benzyloxy phenyl group and a nitropiperidinone moiety, which are pharmacophores found in compounds studied for their potential biological activity. For instance, the benzyloxy group is a recognized pharmacophore in inhibitors of enzymes like monoamine oxidase (MAO) . Research into similar molecular architectures suggests potential applications in developing novel therapeutic agents, particularly for neurological targets . The nitropiperidin-2-one core also presents a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-(2-phenylmethoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17-11-10-15(20(22)23)18(19-17)14-8-4-5-9-16(14)24-12-13-6-2-1-3-7-13/h1-9,15,18H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMKAAOHTYLXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 6 2 Benzyloxy Phenyl 5 Nitropiperidin 2 One

Retrosynthetic Analysis and Strategic Approaches to the Core Piperidinone Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one, the primary disconnection points are the C-N and C-C bonds that form the heterocyclic ring. A powerful and convergent approach to this class of molecules involves a cascade reaction that forms the key C-C and C-N bonds in a sequential or one-pot process. researchgate.net

A logical retrosynthetic strategy for the target molecule identifies a key δ-amino acid ester precursor. This precursor can be envisioned as arising from the conjugate addition of an amine to an α,β-unsaturated ester, followed by manipulation of a nitro group precursor. A more sophisticated and efficient approach, however, involves a cascade reaction starting from simpler building blocks. nih.gov This leads to a disconnection based on a nitro-Mannich/lactamization sequence. The piperidinone ring can be disconnected at the N1-C2 (amide) bond and the C5-C6 bond. This reveals a key intermediate that can be formed through an intramolecular cyclization (lactamization) of an amino ester, which itself is the product of a nitro-Mannich reaction. This intermediate, in turn, can be traced back to a Michael adduct formed from a nitroalkene and a suitable carbon nucleophile. nih.govbeilstein-journals.org This cascade approach is particularly advantageous as it allows for the construction of the heavily substituted ring system with high stereocontrol.

Key Retrosynthetic Disconnections:

Disconnection StrategyKey PrecursorsCorresponding Forward Reaction
Nitro-Mannich/Lactamization Cascade 1. 2-(Benzyloxy)benzaldehyde2. Nitromethane3. A suitable Michael donor (e.g., a malonate derivative)4. An amine sourceMichael Addition followed by Nitro-Mannich/Lactamization
Multi-Component Reaction (MCR) 1. An aromatic aldehyde (2-(benzyloxy)benzaldehyde)2. A β-keto ester3. A nitroalkane4. An ammonia (B1221849) sourceHantzsch-type or related MCR

The construction of the 6-aryl-5-nitropiperidin-2-one core can be efficiently achieved through a versatile nitro-Mannich/lactamization cascade. nih.govbeilstein-journals.orgnih.gov This sequence begins with a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. In this context, a suitable Michael donor, such as a malonic ester derivative, is reacted with a nitro-olefin. For the synthesis of the target compound, the required nitro-olefin would be (E)-1-(benzyloxy)-2-(2-nitrovinyl)benzene, which can be prepared from 2-(benzyloxy)benzaldehyde (B185962) via a Henry reaction with nitromethane.

The Michael addition step generates a γ-nitro ester intermediate. This intermediate is then subjected to a nitro-Mannich reaction with an imine, followed by an in-situ lactamization. nih.gov The imine can be generated from an aldehyde and a primary amine. The nitro group in the Michael adduct acts as a potent electron-withdrawing group, facilitating the deprotonation of the adjacent carbon to form a nitronate anion. This anion then acts as the nucleophile in the Mannich reaction, attacking the imine. The resulting adduct undergoes spontaneous or induced intramolecular cyclization (lactamization) between the ester and the amine functionalities to yield the final 5-nitropiperidin-2-one ring system. nih.govbeilstein-journals.org This cascade process is highly diastereoselective, with the relative stereochemistry of the substituents being controlled during the bond-forming steps. beilstein-journals.org

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. rug.nlnih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. nih.govhse.ru For the synthesis of substituted piperidinones, MCRs can provide a direct and convergent route.

Development of Asymmetric Synthesis Routes for Enantiopure Forms

Given that biological activity is often specific to a single enantiomer, the development of asymmetric syntheses to produce enantiopure forms of this compound is of paramount importance. nih.gov Asymmetric synthesis aims to control the formation of stereocenters, in this case, the chiral carbons at positions 5 and 6 of the piperidinone ring. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov

Stereoselective synthesis of 6-substituted piperidin-2-ones is a well-explored field. nih.gov Many strategies rely on controlling the cyclization step of a linear precursor or by performing stereoselective additions to a pre-existing ring system. Iridium-catalyzed allylic cyclization has been used to synthesize enantiomerically enriched vinylpiperidine building blocks. nih.gov Another common approach is the hydrogenation of substituted pyridine (B92270) precursors, which can be rendered stereoselective through the use of chiral catalysts. nih.gov

In the context of the nitro-Mannich/lactamization cascade, the stereochemistry at the C6 position is derived from the starting aldehyde (2-(benzyloxy)benzaldehyde), while the stereocenter at C5 is established during the Michael addition and nitro-Mannich steps. The diastereoselectivity of the cascade is often high, leading to a specific relative arrangement of the C5-nitro and C6-aryl groups (typically trans). nih.gov Achieving control over the absolute stereochemistry requires an asymmetric approach in one of the key bond-forming steps.

The use of chiral catalysts (asymmetric catalysis) or chiral auxiliaries provides the most effective methods for inducing enantioselectivity in the synthesis of chiral piperidinones. wikipedia.orgwilliams.edu

Chiral Catalysts: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of the four-component cascade for 5-nitropiperidin-2-ones, a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether (Jørgensen-Hayashi catalyst) or a bifunctional thiourea (B124793) catalyst, can be employed to catalyze the initial Michael addition. beilstein-journals.orgnih.gov This step establishes the absolute stereochemistry at the C5 position by creating an enantioenriched γ-nitro ester intermediate. This chirality is then carried through the subsequent diastereoselective nitro-Mannich/lactamization cascade, ultimately yielding an enantiopure piperidinone product.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Evans oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. williams.eduresearchgate.net For the synthesis of the target molecule, a chiral auxiliary could be attached to the Michael donor. The steric bulk and directing effect of the auxiliary would guide the approach of the nitro-olefin, leading to a highly diastereoselective Michael addition. After the piperidinone ring is formed, the auxiliary can be cleaved and recovered for reuse. williams.edu

Asymmetric StrategyDescriptionKey Reagents/SystemsAdvantages
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of chiral product.Chiral organocatalysts (e.g., prolinol derivatives), Chiral Lewis acids, Transition metal complexes.High catalytic turnover, atom economy.
Chiral Auxiliary A stoichiometric amount of a chiral molecule is attached to the substrate to direct a stereoselective reaction.Evans oxazolidinones, Camphorsultam, Pseudoephedrine.High diastereoselectivity, predictable stereochemical outcome, reliable. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the multi-step cascade synthesis of this compound, several parameters can be fine-tuned. Key factors include the choice of solvent, reaction temperature, catalyst loading, and the concentration of reactants. nih.gov

A systematic study to optimize a reductive cyclization process demonstrated the significant impact of these variables. nih.gov For instance, screening different solvents might reveal that polar aprotic solvents like DMF or NMP are superior to protic solvents for a given step. Temperature can also be critical; while heating can increase the reaction rate, it may also lead to side reactions or decomposition, necessitating a careful balance. In one study, increasing the temperature from 100 °C to 150 °C significantly improved the yield of a cyclization product. nih.gov Furthermore, adjusting the concentration of the reactants can have a profound effect; a breakthrough in yield from 55% to 82% was achieved simply by diluting the reaction mixture from 0.1 M to 0.01 M, likely by minimizing intermolecular side reactions. nih.gov

The choice and amount of base or catalyst are also vital. In the Michael addition step, the choice of a non-nucleophilic base like DBU or DABCO is important to promote the reaction without competing side reactions. nih.gov For catalytic asymmetric reactions, optimizing the catalyst loading is a balance between achieving high enantioselectivity and yield while minimizing cost.

Hypothetical Optimization Table for Nitro-Mannich/Lactamization Cascade:

EntrySolventTemperature (°C)Base (equiv.)Concentration (M)Yield (%)Diastereomeric Ratio (trans:cis)
1THF25K₂CO₃ (1.1)0.14585:15
2CH₃CN25K₂CO₃ (1.1)0.15290:10
3CH₃OH65K₂CO₃ (1.1)0.178>95:5
4CH₃OH65DBU (1.1)0.185>98:2
5CH₃OH65DBU (1.1)0.05 91 >98:2
6CH₃OH40DBU (1.1)0.0582>98:2

This table is illustrative and based on general principles of reaction optimization. nih.gov

Catalyst Screening and Ligand Design for Improved Efficiency

The asymmetric synthesis of substituted piperidinones often relies on transition-metal catalysis, where the choice of catalyst and chiral ligand is crucial for achieving high efficiency and stereoselectivity. While specific studies on this compound are not extensively documented, analogous cyclization reactions provide insight into potential catalytic systems. For the construction of the piperidinone core, catalysts based on palladium, rhodium, and copper are commonly employed. nih.gov

The design of chiral ligands is a key aspect of asymmetric catalysis. nih.govresearchgate.net For reactions involving the formation of stereocenters, such as those in the piperidinone ring of the target molecule, C2-symmetric ligands and non-symmetrical P,N-ligands have shown considerable success in various metal-catalyzed reactions. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity of the reaction. For instance, in related asymmetric hydrogenations, iridium complexes with specific P,N-ligands have proven effective for a range of substrates. nih.gov The development of novel chiral N,N'-dioxide ligands also presents a promising avenue for asymmetric catalysis, offering a versatile platform for various metal-catalyzed transformations. rsc.org

A hypothetical catalyst screening for a key synthetic step, such as an asymmetric cyclization to form the piperidinone ring, might involve evaluating various metal-ligand combinations to maximize yield and enantiomeric excess (ee).

Table 1: Hypothetical Catalyst Screening for Asymmetric Cyclization This table is illustrative and based on typical results for similar reactions.

Entry Catalyst Precursor Ligand Solvent Yield (%) ee (%)
1 [Rh(COD)Cl]₂ (R)-BINAP Toluene 75 88
2 Pd₂(dba)₃ (S)-Phos Dioxane 82 92
3 Cu(OTf)₂ Box CH₂Cl₂ 68 85
4 Ir(COD)₂BF₄ P,N-Ligand A THF 90 95

Solvent Effects and Temperature Control in Complex Cyclizations

Solvent and temperature are critical parameters that can significantly influence the outcome of complex cyclization reactions, affecting reaction rates, yields, and stereoselectivity. researchgate.net The choice of solvent can impact the solubility of reactants and catalysts, as well as the stabilization of transition states. For instance, polar aprotic solvents like THF and dioxane are often used in transition-metal-catalyzed reactions, while in some cases, greener solvents are being explored. mdpi.comnih.gov

Temperature control is essential for managing reaction kinetics and selectivity. Lower temperatures can often enhance stereoselectivity by favoring the formation of the thermodynamically more stable diastereomer. Conversely, higher temperatures may be required to overcome activation energy barriers, but can sometimes lead to side reactions or reduced selectivity. The interplay between solvent and temperature is complex; for example, the ability of a solvent like THF to form hydrogen bonds can be temperature-dependent, thereby influencing the cyclization pathway. researchgate.net

The following table illustrates the potential effects of solvent and temperature on a hypothetical cyclization to form this compound.

Table 2: Illustrative Solvent and Temperature Effects on a Cyclization Reaction This table is illustrative and based on general principles of organic synthesis.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Diastereomeric Ratio
1 Toluene 110 12 85 3:1
2 Dioxane 100 16 78 4:1
3 THF 65 24 70 6:1
4 CH₂Cl₂ 25 48 55 8:1

Post-Synthetic Modifications and Functionalization Reactions

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a library of derivatives with potentially diverse biological activities.

Derivatization at the Benzyl (B1604629) and Phenyl Moieties

The benzyl and phenyl groups in the molecule are amenable to various functionalization reactions. The phenyl group can be considered a C6H5 substituent derived from benzene. quora.com The benzyl group, on the other hand, is a C6H5CH2– substituent. reddit.com

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, to introduce a wide range of substituents. The position of substitution will be directed by the existing groups on the ring. The benzyl group can be modified, for instance, by catalytic hydrogenation to remove the benzyl protecting group, yielding a phenol (B47542). This debenzylation would unmask a reactive hydroxyl group for further functionalization.

Table 3: Potential Derivatization Reactions at the Benzyl and Phenyl Moieties This table is illustrative and based on standard organic transformations.

Moiety Reaction Type Reagents Potential Product Functional Group
Phenyl Nitration HNO₃, H₂SO₄ Nitro (-NO₂)
Phenyl Bromination Br₂, FeBr₃ Bromo (-Br)
Phenyl Acylation RCOCl, AlCl₃ Acyl (-COR)
Benzyl Hydrogenolysis H₂, Pd/C Phenol (-OH)

Transformations of the Nitro Group and Carbonyl Functionality

The nitro and carbonyl groups are highly versatile functionalities that can be transformed into a variety of other groups. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. nih.govmasterorganicchemistry.com This transformation is significant as it introduces a basic nitrogen atom, which can be further derivatized, for example, through acylation or alkylation. Common reducing agents for this purpose include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd/C). masterorganicchemistry.com

The carbonyl group of the piperidin-2-one lactam can undergo several reactions. byjus.com Reduction of the carbonyl group, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would lead to the corresponding piperidine (B6355638). The carbonyl group can also react with nucleophiles, although the reactivity is generally lower than that of ketones due to the resonance delocalization with the adjacent nitrogen atom. Addition of organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols after ring opening. libretexts.org

Table 4: Potential Transformations of the Nitro and Carbonyl Groups This table is illustrative and based on established chemical reactions.

Functional Group Reaction Type Reagents Resulting Functional Group
Nitro Reduction H₂, Pd/C or Fe/HCl Amino (-NH₂)
Carbonyl Reduction LiAlH₄ Amine (in a piperidine ring)
Carbonyl Nucleophilic Addition RMgX, then H₃O⁺ Tertiary alcohol (after ring opening)

Green Chemistry Principles in the Synthesis of Related Compounds

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact. unife.itboehringer-ingelheim.com This involves the use of eco-friendly catalysts, alternative reaction media, and processes that reduce waste and energy consumption. mdpi.comnih.gov

Eco-friendly Catalytic Systems and Reaction Media

In the synthesis of N-heterocycles, significant efforts have been made to develop greener catalytic systems. rsc.orgmdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and recycled, as well as biocatalysts that operate under mild conditions. mdpi.com For instance, the use of metal nanoparticles as catalysts is an area of active research. nih.gov

The choice of solvent is a key consideration in green chemistry. mdpi.com Traditional volatile organic compounds (VOCs) are often replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. mdpi.comnih.gov Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. mdpi.com Microwave-assisted and ultrasound-mediated reactions are also being explored as they can often lead to shorter reaction times and improved yields, contributing to a more sustainable synthetic process. mdpi.com

Table 5: Green Chemistry Alternatives in the Synthesis of N-Heterocycles This table is illustrative and based on current trends in green chemistry.

Green Approach Example Potential Advantage
Alternative Catalyst Heterogeneous catalyst (e.g., metal on solid support) Easy recovery and reuse
Biocatalyst (e.g., enzyme) High selectivity, mild reaction conditions
Alternative Solvent Water Non-toxic, inexpensive
Ionic Liquid Low volatility, tunable properties
Alternative Energy Source Microwave irradiation Reduced reaction times, higher yields
Ultrasound Enhanced reaction rates

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inprimescholars.com A key metric in this endeavor is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comjocpr.com In the context of synthesizing complex molecules like this compound, prioritizing atom economy and implementing waste minimization strategies are crucial for developing sustainable and environmentally responsible manufacturing processes.

The ideal chemical process would have 100% atom economy, where all the atoms of the reactants are found in the final product, with no atoms wasted as byproducts. primescholars.com Achieving high atom economy is a fundamental goal of green chemistry, as it directly correlates with reduced waste generation. jocpr.com Poor atom economy is often a characteristic of fine chemical and pharmaceutical syntheses, where complex structures may necessitate the use of reactions that, while effective, are inherently inefficient in this regard. primescholars.com

Strategies to enhance atom economy in the synthesis of piperidin-2-one derivatives can include the adoption of catalytic reactions, multicomponent reactions (MCRs), and the use of greener solvents and reaction conditions. rasayanjournal.co.in Catalytic processes, for instance, can replace stoichiometric reagents, thereby reducing the amount of waste generated. rasayanjournal.co.in MCRs are particularly noteworthy for their ability to combine three or more reactants in a single step to form a complex product, which can significantly improve atom economy and reduce the number of synthetic steps, leading to less waste and lower energy consumption. rasayanjournal.co.in

Furthermore, waste minimization can be addressed by considering the entire lifecycle of the synthetic process. This includes the careful selection of solvents to favor those that are less toxic and more biodegradable, as well as developing methods for catalyst and solvent recycling. rasayanjournal.co.in Techniques such as phase-transfer catalysis can offer advantages in catalyst recovery and waste reduction. researchgate.net For instance, liquid-liquid-liquid phase-transfer catalysis provides a novel approach where a catalyst-rich phase is formed, allowing for its reuse and thereby minimizing waste. researchgate.net

To illustrate the application of these principles, a comparative analysis of hypothetical synthetic routes for a key intermediate in the synthesis of this compound is presented below. This table highlights how different synthetic strategies can impact atom economy and other green chemistry metrics.

Table 1: Hypothetical Comparison of Synthetic Routes for a Piperidin-2-one Intermediate

MetricRoute A: Traditional SynthesisRoute B: Green Chemistry Approach
Reaction Type Multi-step linear synthesis with stoichiometric reagentsOne-pot multicomponent reaction with a recyclable catalyst
Atom Economy Low (~40%)High (~85%)
Solvent Chlorinated solvents (e.g., dichloromethane)Greener solvents (e.g., ethanol, water) or solvent-free conditions
Catalyst Stoichiometric amounts of a Lewis acidCatalytic amount of a recyclable solid acid catalyst
Waste Generated Significant, including hazardous byproductsMinimal, with the potential for catalyst and solvent recycling
Energy Consumption High, due to multiple heating and cooling cyclesLower, due to fewer reaction steps

By focusing on atom economy and waste minimization from the outset of synthetic route design, it is possible to develop more sustainable and efficient methods for the production of complex pharmaceutical intermediates like this compound. This proactive approach not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes. rasayanjournal.co.in

Sufficient information to generate the requested article on the specific chemical compound “this compound” is not available in publicly accessible resources. Searches for research data pertaining to the compound's receptor binding affinities, enzyme inhibition kinetics, modulation of cellular pathways, apoptosis induction mechanisms, and biotransformation pathways did not yield any specific results.

The scientific literature does not appear to contain studies that have investigated the mechanistic properties of “this compound” in the areas specified by the requested outline. Without primary research findings, it is not possible to provide the detailed, data-driven content and tables required for the article. General information on related chemical structures or biological mechanisms cannot be used as a substitute, given the strict focus on the specified compound.

Iii. Mechanistic Investigations of 6 2 Benzyloxy Phenyl 5 Nitropiperidin 2 One

Biotransformation Pathways and Metabolite Identification (Mechanistic Focus)

In Vitro Metabolic Stability Studies in Research Systems

For 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one, in vitro metabolic stability would likely be evaluated in human, rat, and mouse liver microsomes. The primary endpoints of such studies are the half-life (t½) and the intrinsic clearance (CLint), which describe the rate at which the compound is metabolized.

Given the structural features of this compound, which include a nitroaromatic group, a piperidinone ring, and a benzyloxy ether linkage, it is anticipated to be a substrate for various metabolic enzymes. Nitro-containing pharmaceuticals can undergo rapid metabolism. The piperidine (B6355638) ring is also a common site for metabolic modification.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2527.7
Rat1838.5
Mouse1257.8

This is a hypothetical data table based on typical values for compounds with similar functional groups, as no direct experimental data for this compound is publicly available.

Elucidation of Enzymatic Pathways Involved in Biotransformation

The biotransformation of this compound is expected to proceed through several enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes and nitroreductases.

Nitroreduction: The nitro group on the phenyl ring is a prime target for reduction. This reaction is catalyzed by nitroreductases, which are present in both mammalian tissues and gut microbiota. researchgate.netresearchgate.net These enzymes can reduce the nitro group to a nitroso, hydroxylamine, and ultimately an amino group. frontiersin.org This pathway is often a major route of metabolism for nitroaromatic compounds. researchgate.net

O-Dealkylation: The benzyloxy group is susceptible to O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes. nih.gov This process would involve the removal of the benzyl (B1604629) group, leading to the formation of a phenolic metabolite. This reaction is a well-established pathway for the metabolism of compounds containing benzyl ether moieties.

Hydroxylation: The piperidinone ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. This is a common metabolic pathway for cyclic amine structures in pharmaceuticals. nih.gov

Lactam Hydrolysis: The lactam (cyclic amide) in the piperidinone ring could be subject to hydrolysis, although this is generally a slower process compared to the hydrolysis of esters. pharmaceutical-journal.com This reaction would result in the opening of the piperidinone ring to form an amino acid derivative.

Investigation of Reactivity Profiles and Degradation Pathways

Stability Under Various Chemical and Environmental Conditions

The chemical stability of this compound would be influenced by factors such as pH, temperature, and light exposure.

pH Stability: The lactam ring in the piperidinone structure may be susceptible to hydrolysis under strongly acidic or basic conditions. pharmaceutical-journal.com Amide bonds, including lactams, are generally more stable to hydrolysis than esters, but extreme pH can promote this degradation pathway.

Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation. pjoes.com Exposure to ultraviolet (UV) light can lead to the formation of reactive intermediates and subsequent degradation of the molecule. The benzyloxyphenyl moiety may also contribute to the molecule's photosensitivity.

Table 2: Hypothetical Stability of this compound under Stressed Conditions

ConditionObservation
Acidic (0.1 N HCl, 24h)Moderate degradation, potential hydrolysis of the lactam ring.
Basic (0.1 N NaOH, 24h)Significant degradation, likely hydrolysis of the lactam ring.
Oxidative (3% H₂O₂, 24h)Moderate degradation, potential oxidation of the piperidinone ring and other moieties.
Thermal (60°C, 24h)Minor degradation observed.
Photolytic (UV light, 24h)Significant degradation, consistent with the photosensitivity of nitroaromatic compounds.

This is a hypothetical data table based on the known reactivity of the constituent functional groups, as no direct experimental data for this compound is publicly available.

Identification of Degradation Products and Their Formation Mechanisms

Based on the expected enzymatic and chemical degradation pathways, several potential degradation products can be postulated.

Nitroreduction Products: The primary degradation products from enzymatic nitroreduction would be the corresponding nitroso, hydroxylamine, and amino derivatives of the parent compound. These are formed through the sequential two-electron reduction of the nitro group. frontiersin.org

O-Dealkylation Product: Cleavage of the benzyloxy group would yield 6-(2-hydroxyphenyl)-5-nitropiperidin-2-one and benzyl alcohol. This is a common metabolic fate for benzyloxy-substituted compounds.

Hydroxylation Products: Hydroxylation of the piperidinone ring could occur at various positions, leading to a series of mono-hydroxylated isomers.

Hydrolysis Product: Hydrolysis of the lactam bond would result in the ring-opened product, 2-amino-3-(2-(benzyloxy)phenyl)-4-nitrobutanoic acid.

Photodegradation Products: Under photolytic conditions, complex mixtures of degradation products can be formed. For nitroaromatic compounds, this can involve reactions such as the reduction of the nitro group and cleavage of the aromatic ring. pjoes.com

The formation of these degradation products would proceed through well-established chemical and biochemical reaction mechanisms, including nucleophilic attack in hydrolysis, enzymatic oxidation by CYPs, and reductive pathways catalyzed by nitroreductases.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Piperidinone Scaffold

Elucidation of Pharmacophoric Requirements for Mechanistic Activity

A pharmacophore model for this scaffold identifies three critical components: a bulky, hydrophobic aromatic system (the benzyloxyphenyl moiety), a potent hydrogen bond acceptor and electron-withdrawing unit (the nitro group), and a rigid heterocyclic core capable of hydrogen bonding (the piperidinone ring). The spatial arrangement of these features is paramount for specific and effective interaction with a biological target.

The benzyloxy group is a recognized pharmacophore in medicinal chemistry, contributing significantly to a molecule's binding affinity and selectivity. nih.govresearchgate.net Its role in the 6-[2-(benzyloxy)phenyl]-5-nitropiperidin-2-one scaffold is likely multifaceted:

Hydrophobic and Aromatic Interactions: The two phenyl rings of the benzyloxy moiety provide a large, lipophilic surface area. This allows for significant van der Waals and hydrophobic interactions within a corresponding pocket of a target protein. Furthermore, these aromatic rings can engage in π-π stacking or π-alkyl interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, which are common in receptor binding sites. nih.gov

In studies of other molecular scaffolds, the benzyloxy moiety has been identified as a key feature for potent biological activity, often engaging in crucial hydrophobic interactions. researchgate.net For instance, in a series of monoamine oxidase (MAO) inhibitors, the presence and position of a benzyloxy group were critical for high inhibitory potency against the hMAO-B isoform. nih.gov

The nitro group is a strong electron-withdrawing and polar functional group that can profoundly influence a molecule's biological activity. nih.govresearchgate.netnih.gov Its presence on the piperidinone ring at the 5-position suggests several key roles:

Electronic Effects and Polarity: As a powerful electron-withdrawing group, the nitro moiety significantly alters the electronic distribution across the piperidinone ring. nih.gov This can modulate the acidity of the N-H proton and the reactivity of the adjacent carbons, potentially influencing metabolic stability and binding interactions.

Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This allows for the formation of strong, directional hydrogen bonds with donor groups (e.g., -NH or -OH) on amino acid residues within a receptor, which can be a critical determinant of binding affinity.

Dipole and Electrostatic Interactions: The large dipole moment of the nitro group enables it to participate in favorable electrostatic and dipole-dipole interactions with polar regions of a biological target.

Positional Importance: The biological effect of a nitro group is often highly dependent on its position within the molecule. mdpi.com In studies on nitro-containing chalcones, the location of the nitro group (ortho, meta, or para) on the aromatic rings dramatically changed the anti-inflammatory and vasorelaxant activities, underscoring the importance of its specific placement for interacting with target enzymes like cyclooxygenase (COX). mdpi.com

It is important to note that the nitro group can also be a "toxicophore," as it can be metabolically reduced to reactive intermediates. nih.govnih.gov Therefore, its role must be carefully evaluated in any drug design context.

Impact of Substituent Variations on Molecular Interactions

SAR studies involve systematically altering substituents on a lead compound to map the chemical space required for optimal activity. For the this compound scaffold, variations on both the aromatic moiety and the heterocyclic ring would be critical areas of exploration. nih.govnih.gov

Modifying the substitution pattern on either the phenyl ring or the benzyl (B1604629) ring of the benzyloxyphenyl group can fine-tune the molecule's steric, electronic, and lipophilic properties.

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can alter the electron density of the aromatic rings, influencing their ability to participate in π-stacking or cation-π interactions. Studies on other scaffolds have shown that such modifications can significantly impact potency. mdpi.comacs.org

Steric Effects: Varying the size and position of substituents can probe the steric tolerance of the binding pocket. Small substituents like fluorine might be well-tolerated and could enhance binding affinity through favorable electrostatic interactions, while larger groups could cause steric clashes, reducing activity. acs.org

The following table illustrates a hypothetical SAR exploration based on common substituent variations and their generally observed effects in medicinal chemistry.

Position of SubstitutionSubstituent TypePotential Impact on InteractionRationale
para-position of Benzyl RingElectron-Donating (-OCH₃)May enhance π-stacking interactionsIncreases electron density of the ring
para-position of Benzyl RingElectron-Withdrawing (-CF₃)Could form specific polar contactsAlters electronic profile and may interact with specific residues
ortho-position of Phenyl RingHalogen (-Cl, -F)May increase binding affinityCan form halogen bonds and alter conformation
meta-position of Phenyl RingSmall Alkyl (-CH₃)Could provide additional hydrophobic interactionsFills a small sub-pocket without causing steric hindrance

The piperidinone ring is a rigid scaffold that presents its substituents in a defined spatial orientation. ajchem-a.comajchem-a.com Modifications to this core can significantly impact biological activity. rsc.orgresearchgate.net

N-Substitution: The amide N-H group is a potential hydrogen bond donor. Alkylation or acylation at this position (N1) would remove this donor capability but could introduce new interactions or improve properties like cell permeability. SAR studies on similar piperidine-containing scaffolds have shown that N-substitution can drastically alter potency and selectivity. nih.govresearchgate.netfrontiersin.org

Carbonyl Group Modification: The lactam carbonyl group is a key hydrogen bond acceptor. Its reduction to an amine or conversion to a thiocarbonyl would fundamentally change its interaction profile and likely abolish or significantly alter activity.

Introduction of Additional Substituents: Adding substituents at the C3 or C4 positions could probe for additional binding interactions or introduce steric hindrance. Such changes can also influence the conformational preference of the ring.

Ring Stereochemistry: The substituents at C5 (nitro group) and C6 (benzyloxyphenyl group) create chiral centers. The relative stereochemistry (cis vs. trans) will dictate the 3D arrangement of these crucial pharmacophoric groups, leading to significant differences in biological activity between stereoisomers. One isomer is likely to fit the target's binding site far better than the other.

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional conformation of a molecule is what the biological target recognizes, making conformational analysis a cornerstone of SAR and drug design. nih.govunifi.it For this compound, several conformational factors are critical.

Relative Orientation of Substituents: The most stable conformation will present the nitro and benzyloxyphenyl groups in a specific spatial relationship. For instance, in a chair conformation, a trans relationship could place both bulky groups in equatorial positions, which is often energetically favored. This precise 3D arrangement is what is available for interaction with the target. Studies on substituted piperazines have shown that a preference for an axial conformation can be crucial for mimicking the spatial orientation of a natural ligand and achieving high affinity. nih.gov

Rotatable Bonds: There is rotational freedom around the C6-phenyl single bond and the phenyl-O-CH₂-phenyl ether bonds. While there is flexibility, certain rotational isomers (rotamers) will be more stable than others due to steric hindrance or intramolecular interactions. The biologically active conformation may not be the lowest energy conformation in solution; the energy penalty required to adopt the active conformation upon binding must be overcome by the favorable energy of binding. unifi.it

Ultimately, the molecule's ability to adopt a specific low-energy conformation that complements the shape and chemical environment of the target's binding site is essential for its biological recognition and subsequent mechanistic activity.

Computational and Experimental Conformational Landscape Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For derivatives of the piperidinone scaffold, identifying the preferred low-energy conformations is the first step in understanding how they interact with a target receptor or enzyme. This is achieved through a combination of computational modeling and experimental validation.

Computational Studies: Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are powerful tools for exploring the conformational landscape of flexible molecules like substituted piperidinones. researchgate.net These calculations can predict the relative stabilities of various conformations, such as the chair, boat, and twist-boat forms of the piperidine (B6355638) ring. For This compound , the bulky substituents at positions 5 and 6 heavily influence the ring's preferred geometry.

The primary conformations of the piperidinone ring are the chair forms, where substituents can occupy either axial (ax) or equatorial (eq) positions. Due to steric hindrance, large substituents generally favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. Computational energy minimization would likely predict that the conformer with both the 2-(benzyloxy)phenyl group and the nitro group in equatorial positions is the most stable.

ConformerSubstituent Orientation (C6-Phenyl, C5-Nitro)Relative Energy (kcal/mol) (Hypothetical)Predicted Population (%)
A Equatorial, Equatorial0.0085.1
B Equatorial, Axial1.854.5
C Axial, Equatorial2.500.4
D Axial, Axial4.50<0.1
E Twist-Boat5.50<0.1

This interactive table presents hypothetical data from computational modeling, illustrating the predicted energetic preference for the di-equatorial conformer of this compound.

Experimental Studies: Experimental techniques are essential to validate computational predictions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular conformation in solution. niscpr.res.in Proton-proton (¹H-¹H) coupling constants (J-values) are particularly informative; large J-values (typically 8-12 Hz) between adjacent ring protons are indicative of a diaxial relationship, while smaller values suggest axial-equatorial or di-equatorial arrangements. niscpr.res.in For This compound , a large coupling constant between the protons at C5 and C6 would strongly support a chair conformation where these substituents are trans to each other.

In the solid state, single-crystal X-ray diffraction provides definitive structural information, revealing the precise bond lengths, angles, and conformation of the molecule as it exists in the crystal lattice. researchgate.net This technique can confirm the preferred ring pucker and the orientation of all substituents, providing a static snapshot that complements the dynamic information from NMR. nih.gov

Coupling ConstantProtons InvolvedTypical Value (Hz) for DiaxialHypothetical Observed Value (Hz)Inferred Orientation
JH5-H6H5 - H6~10-1310.5Trans-diaxial
JH5-H4axH5 - H4 (axial)~10-1311.2Trans-diaxial
JH5-H4eqH5 - H4 (equatorial)~2-53.1Axial-equatorial

This interactive table shows plausible ¹H-NMR coupling constants for this compound that would experimentally support a chair conformation with an axial proton at C5, implying an equatorial nitro group.

Relationship Between Conformation and Target Binding

The specific conformation adopted by a molecule is critical for its ability to bind to a biological target. The precise spatial arrangement of functional groups must be complementary to the binding site of a protein. Conformational restriction, often achieved by introducing cyclic constraints or bulky groups, can lock a molecule into its "bioactive" conformation, leading to enhanced potency and selectivity. nih.gov

For the piperidinone scaffold, the orientation of substituents can dramatically affect binding affinity. For instance, studies on various piperidine-based ligands have shown that an equatorial orientation of a key pharmacophore group may be essential for fitting into a receptor's hydrophobic pocket, whereas an axial orientation would lead to a steric clash and loss of activity. nih.gov

In the context of This compound , let us hypothesize that it targets a specific enzyme. The benzyloxyphenyl moiety might need to fit into a deep, hydrophobic pocket (S1), while the nitro group forms a critical hydrogen bond with a residue in a separate sub-pocket (S2). Molecular docking simulations could reveal that only the di-equatorial conformer allows for these optimal interactions. An analog locked in an axial conformation would be predicted to have significantly lower binding affinity.

CompoundKey Substituent ConformationTarget Binding Affinity (Ki, nM) (Hypothetical)Rationale
Parent Compound Flexible (prefers di-equatorial)50Adopts the active conformation in solution.
Analog 1 C6-Phenyl locked equatorial25Pre-organized for optimal binding in the S1 pocket.
Analog 2 C6-Phenyl locked axial>10,000Axial group clashes with the S1 pocket wall.
Analog 3 C5-Nitro locked equatorial45Favorable orientation for H-bonding in the S2 pocket.
Analog 4 C5-Nitro locked axial>5,000Axial group is misaligned for H-bonding in S2.

This interactive table presents a hypothetical analysis demonstrating how conformational restriction of substituents on the piperidinone ring could directly impact binding affinity to a target protein, highlighting the importance of the di-equatorial conformation for activity.

Development of Libraries for SAR Exploration

To systematically investigate the structure-activity relationships of a promising scaffold, medicinal chemists often develop compound libraries. These libraries consist of a series of analogs where specific parts of the parent molecule are methodically varied. This approach allows for the rapid identification of key structural features required for biological activity. nih.gov

Design and Synthesis of Focused Analog Libraries

A focused library for This compound would be designed to probe the importance of its three main peripheral functionalities. The design strategy would involve creating subsets of analogs by modifying one part of the molecule at a time, keeping the core scaffold constant.

R¹ (Benzyloxy Group Variation): The benzyloxy group can be modified to explore the impact of sterics and electronics. Analogs could include smaller alkoxy groups (methoxy, ethoxy), larger or constrained ethers (isopropoxy, cyclopentyloxy), or substituted benzyl ethers (e.g., with fluoro- or methoxy- groups on the benzyl ring).

R² (Aromatic Ring Substitution): The electronics of the phenyl ring attached to the piperidinone core can be tuned by introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho, meta, or para positions.

R³ (Nitro Group Replacement): The nitro group is a strong electron-withdrawing group and potential hydrogen bond acceptor. Its role can be investigated by replacing it with other groups of varying size and electronic character, such as cyano (-CN), acetyl (-COCH₃), or sulfonyl (-SO₂CH₃) groups.

The synthesis of such a library would likely rely on a convergent synthetic route where a common piperidinone intermediate is functionalized in the final steps. nih.gov This allows for efficient production of diverse analogs from a shared precursor.

Analog IDR¹ Variation (Ether Group)R² Variation (Phenyl Substitution)R³ Variation (Nitro Replacement)
Parent -OCH₂PhH-NO₂
LibA-1 -OCH₃H-NO₂
LibA-2 -OCH(CH₃)₂H-NO₂
LibB-1 -OCH₂Ph4-Cl-NO₂
LibB-2 -OCH₂Ph4-OCH₃-NO₂
LibC-1 -OCH₂PhH-CN
LibC-2 -OCH₂PhH-COCH₃

This interactive table illustrates the design of a small, focused library of analogs based on the this compound scaffold, systematically varying key substituents to probe for structure-activity relationships.

High-Throughput Screening for Mechanistic Insights

High-Throughput Screening (HTS) enables the rapid biological evaluation of large numbers of compounds from a library against a specific target. youtube.com By screening the focused library of piperidinone analogs, researchers can quickly generate a wealth of SAR data. The results can provide crucial insights into the mechanism of action at a molecular level.

For example, screening the designed library against a hypothetical target enzyme would reveal which modifications enhance or diminish activity. If analogs with electron-withdrawing groups at the R² position (e.g., LibB-1) show increased potency, it might suggest that a π-π stacking interaction is important for binding and is strengthened by a more electron-poor aromatic ring. Conversely, if replacing the nitro group with a hydrogen bond donor abolishes activity, it confirms the role of the R³ position as a hydrogen bond acceptor.

This systematic approach not only identifies more potent compounds but also builds a predictive model of the pharmacophore, guiding the next round of rational drug design. thermofisher.com

Analog IDR¹ VariationR² VariationR³ Variation% Inhibition @ 1µM (Hypothetical)IC₅₀ (µM) (Hypothetical)
Parent -OCH₂PhH-NO₂520.95
LibA-1 -OCH₃H-NO₂650.50
LibA-2 -OCH(CH₃)₂H-NO₂15>10
LibB-1 -OCH₂Ph4-Cl-NO₂850.08
LibB-2 -OCH₂Ph4-OCH₃-NO₂303.5
LibC-1 -OCH₂PhH-CN451.2
LibC-2 -OCH₂PhH-COCH₃5>20

This interactive table displays hypothetical HTS results for the designed library. The data suggests that: 1) a smaller ether at R¹ is tolerated (LibA-1), but bulky groups are detrimental (LibA-2); 2) an electron-withdrawing group at R² is highly beneficial (LibB-1); and 3) the nitro group at R³ is critical for activity, with other replacements being less effective (LibC-1, LibC-2).

V. Computational and Theoretical Studies of 6 2 Benzyloxy Phenyl 5 Nitropiperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its stability, reactivity, and spectroscopic characteristics.

HOMO-LUMO Analysis and Charge Distribution

A key component of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations would determine the distribution of electron density across the molecule, identifying electron-rich and electron-deficient regions. This information is critical for predicting how the molecule might interact with other chemical species, including biological targets.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical methods can be employed to model potential chemical reactions involving 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathways and determine the energy barriers associated with them. This is vital for understanding its synthesis, degradation, and metabolic pathways.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential biological applications of a compound, molecular docking and dynamics simulations are widely used. These techniques predict how a ligand (the compound) might bind to the active site of a biological target, such as a protein or enzyme.

Characterization of Binding Modes and Interaction Energies

Molecular docking simulations would place the 3D structure of this compound into the binding pocket of a selected biological target. The simulation would then calculate the most favorable binding orientation, or "pose," and estimate the binding affinity, often expressed as a binding energy score. This process helps identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

Conformational Changes Upon Ligand Binding

Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the protein upon binding. This dynamic view is crucial for a more accurate understanding of the interaction.

QSAR Modeling for Mechanistic Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for derivatives of this compound would require a dataset of structurally similar compounds with experimentally measured activities against a specific target.

The model would be built by calculating various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) and correlating them with the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds and providing insights into the mechanism of action.

Development of Predictive Models for Biological Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed by synthesizing a library of analogues with varied substituents and measuring their activity against a specific biological target.

The development process involves calculating a range of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.net Both 2D- and 3D-QSAR models can be employed to understand how structural modifications influence biological potency. nih.govnih.gov A well-validated model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Table 1: Hypothetical Data for Building a QSAR Model for Piperidin-2-one Analogues This table illustrates the type of data required to develop a predictive QSAR model. The activity values (pIC50) are hypothetical.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. liverpool.ac.uk They are the foundation of QSAR models and are crucial for understanding which molecular features drive biological activity. For this compound, a variety of constitutional, physicochemical, and quantum-chemical descriptors would be relevant.

Physicochemical descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors are critical for predicting a molecule's behavior in a biological environment. nih.gov Quantum-chemical descriptors, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity and ability to participate in electronic interactions. Identifying which descriptors are most correlated with activity helps elucidate the mechanism of action.

Table 2: Key Molecular Descriptors for this compound Calculated values are estimations based on standard chemoinformatic software and may vary between platforms.

In Silico Studies for Mechanistic Insights

Beyond predicting activity, computational studies can provide deep mechanistic insights into how a molecule might interact with biological systems, which is invaluable for designing research experiments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For research purposes, docking this compound into the binding sites of common transport proteins, such as serum albumin or P-glycoprotein, can be highly informative. Strong predicted binding to serum albumin could suggest that a higher concentration of the compound may be needed in in vitro assays to account for sequestration by proteins in the media. This foreknowledge helps in the design of more effective and interpretable experiments.

Table 3: Hypothetical Docking Scores against Common Transport Proteins Scores are hypothetical, measured in kcal/mol, with more negative values indicating stronger predicted binding affinity.

Predicting the metabolic fate of a compound is essential for understanding its potential stability and active forms. In silico metabolism prediction tools use rule-based systems and machine learning models trained on vast datasets of known metabolic reactions to identify likely sites of biotransformation. For this compound, several metabolic pathways could be predicted. Phase I reactions might include reduction of the nitro group, O-debenzylation, or aromatic hydroxylation on the phenyl rings. Phase II reactions would likely involve conjugation of hydroxylated metabolites with glucuronic acid or sulfate. These predictions can guide the search for metabolites in experimental studies.

Table 4: Predicted Metabolic Pathways for this compound

Chemoinformatic Analysis of Related Chemical Space

Chemoinformatics provides the methods to organize, analyze, and visualize large volumes of chemical data, placing a single compound within the broader context of known chemical space. nih.gov This analysis is vital for assessing the novelty of a structure and for identifying opportunities for new discoveries.

To understand the novelty of this compound, one can perform similarity and substructure searches against large chemical databases like PubChem or ChEMBL. unibe.ch Using molecular fingerprints (binary strings that encode structural features), one can rapidly screen millions of compounds to find those that are structurally related. The Tanimoto coefficient is a common metric for quantifying similarity. A low similarity to known compounds suggests a high degree of structural novelty, which may translate to novel biological activity. This analysis can also reveal existing patents and research areas involving similar scaffolds, providing a map of the current intellectual property landscape.

Table 5: Hypothetical Similarity Search Results in a Public Database Tanimoto similarity ranges from 0 (no similarity) to 1 (identical structure).

Network Analysis of Piperidinone-based Chemical Space

The exploration of chemical space is a foundational concept in modern drug discovery and materials science. This vast, multidimensional space encompasses all possible molecules, and navigating it effectively is crucial for identifying novel compounds with desired properties. Network analysis, a methodology rooted in graph theory, has emerged as a powerful computational tool for organizing and visualizing complex chemical spaces. tdl.orgnih.gov In a molecular network, individual compounds are represented as nodes, and the relationships between them, typically based on structural similarity, are represented as edges. tdl.org This approach allows researchers to map the landscape of a chemical family, identify clusters of related molecules, and uncover key structural motifs.

The piperidinone scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmaceuticals and biologically active alkaloids. mdpi.comresearchgate.net Applying network analysis to the chemical space of piperidinone-based compounds offers a systematic way to understand structure-activity relationships (SAR), guide the design of new synthetic targets, and explore chemical diversity. Such an analysis can reveal under-explored regions of the piperidinone chemical space, potentially leading to the discovery of compounds with novel biological activities. researchgate.netnih.gov

A network analysis of the piperidinone chemical space would begin with the assembly of a dataset of known piperidinone-containing molecules, including compounds like this compound. For each molecule, a set of molecular descriptors would be calculated to quantify its physicochemical and structural features. These descriptors can range from simple 2D properties like molecular weight (MW) and lipophilicity (ClogP) to more complex 3D shape and electronic properties. whiterose.ac.uknih.gov

The similarity between any two compounds in the dataset is then calculated, often using metrics like the Tanimoto coefficient applied to their molecular fingerprints. This pairwise similarity matrix forms the basis for constructing the network, where an edge is drawn between two nodes if their structural similarity exceeds a predefined threshold.

The resulting network provides a visual and quantitative map of the piperidinone chemical space. Analysis of the network's topology can yield significant insights:

Clustering: Densely connected regions within the network represent clusters of structurally similar molecules. These clusters group together compounds that share a common core scaffold or substituent patterns.

Centrality Analysis: Nodes with high centrality (e.g., high degree or betweenness centrality) are highly connected within the network. mdpi.com These "hub" compounds can be considered key scaffolds that bridge different chemical families and may represent privileged structures for derivatization.

Diversity Exploration: Sparsely populated regions and isolated nodes can indicate unique or novel structures that are structurally distinct from the majority of known compounds, making them interesting candidates for further investigation.

In a hypothetical network analysis, this compound would be positioned based on its structural relationship to other piperidinones. Its complex substitution pattern—featuring a bulky benzyloxy-phenyl group and a nitro group—would likely place it in a distinct region of the chemical space compared to simpler, unsubstituted, or alkyl-substituted piperidinones. whiterose.ac.uknih.gov The table below illustrates a hypothetical set of piperidinone derivatives and their calculated properties, which would be used to build such a network.

Table 1: Physicochemical Properties of Representative Piperidinone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )ClogPHydrogen Bond DonorsHydrogen Bond AcceptorsHypothetical Cluster ID
Piperidin-2-oneC₅H₉NO99.13-0.5211A
1-Methylpiperidin-2-oneC₆H₁₁NO113.16-0.1501A
5-Nitropiperidin-2-oneC₅H₈N₂O₃144.13-0.8513B
6-Phenylpiperidin-2-oneC₁₁H₁₃NO175.231.3511C
This compound C₁₈H₁₈N₂O₄ 342.35 2.98 1 4 D

The topological parameters of each node in the network provide further quantitative insights. For instance, the degree of a node indicates how many other compounds it is similar to, while its betweenness centrality reflects its importance in connecting different clusters within the network.

Table 2: Hypothetical Network Topology Parameters for Selected Piperidinone Derivatives

Compound NameHypothetical DegreeHypothetical Betweenness CentralityInterpretation
Piperidin-2-one1500.08A highly connected "hub" within a large cluster of simple piperidinones, representing a fundamental scaffold.
6-Phenylpiperidin-2-one450.15A bridging node connecting the cluster of simple piperidinones to a family of aryl-substituted derivatives.
This compound 12 0.02 Located within a smaller, more sparsely populated cluster of highly substituted and complex derivatives, indicating a more specialized structure.

By contextualizing this compound within the broader piperidinone chemical space, network analysis can help rationalize its properties and guide the design of analogs. The analysis might reveal its proximity to compounds with known biological activities or highlight opportunities to synthesize related molecules in unexplored regions of the chemical map, thereby accelerating the discovery of new lead compounds.

Vi. Advanced Analytical Methodologies for Research Applications of 6 2 Benzyloxy Phenyl 5 Nitropiperidin 2 One

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods confirm the presence of key functional groups, advanced techniques are required to resolve the intricate structural details of 6-[2-(benzyloxy)phenyl]-5-nitropiperidin-2-one, particularly its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. magritek.com For a compound with two adjacent chiral centers like this compound (at C5 and C6), high-resolution and multi-dimensional NMR experiments are indispensable for establishing the relative stereochemistry (i.e., whether the substituents are on the same side, cis, or opposite sides, trans, of the piperidinone ring).

Two-dimensional NMR techniques are particularly informative:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the piperidinone ring and tracing the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. It detects protons that are close in space, regardless of their bonding connectivity. A strong NOE correlation between the protons at C5 and C6 would provide definitive evidence for a cis relationship, while the absence of this correlation would suggest a trans configuration.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a cis-Isomer of this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key NOESY Correlations
C2 (C=O)-171.5-
C32.55 (m, 2H)30.2H4
C42.10 (m, 2H)25.8H3, H5
C54.85 (ddd, 1H)85.1H4, H6
C65.60 (d, 1H)60.3H5
N1-H7.90 (br s, 1H)-H6
Benzyloxy CH₂5.15 (s, 2H)70.5Phenyl H's
Phenyl H's7.20-7.50 (m, 10H)127.5-138.0-
Phenyl C's-127.5-156.0-

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration (e.g., 5R, 6S). researchgate.netsoton.ac.uk This technique requires a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. thieme-connect.de

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. thieme-connect.de When the X-ray radiation wavelength is near the absorption edge of an atom in the molecule, the scattering factor becomes a complex number. thieme-connect.de This effect, even with lighter atoms like oxygen and nitrogen, can be measured with modern diffractometers, particularly when using copper radiation (Cu Kα). researchgate.net The analysis, often involving the calculation of the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry of the chiral centers. soton.ac.uk

Table 2: Illustrative Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₈H₁₈N₂O₄
Formula Weight342.35
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.125
b (Å)10.451
c (Å)19.883
Volume (ų)1689.4
Z (molecules/cell)4
RadiationCu Kα (λ = 1.54178 Å)
Flack Parameter0.05(7)
Absolute Configuration5R, 6S

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS) coupled with high-resolution analyzers (like Orbitrap or TOF), provide a wealth of structural information. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound.

In MS/MS experiments, the protonated parent molecule ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that is characteristic of the molecule's structure. wvu.eduwvu.edu By carefully analyzing the neutral losses and the masses of the fragment ions, a detailed fragmentation pathway can be proposed. researchgate.netnih.gov For instance, common fragmentation pathways for this compound might involve the loss of the nitro group (NO₂), cleavage of the benzyloxy group, or opening of the piperidinone ring. These fragmentation patterns can serve as a "fingerprint" for the compound and can sometimes be used to differentiate between isomers that might show subtle differences in their fragmentation behavior.

Table 3: Plausible MS/MS Fragmentation Data for [M+H]⁺ of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
343.1340297.128546.0055 (NO₂)[M+H - NO₂]⁺
343.1340252.112891.0543 (C₇H₇)[M+H - C₇H₇]⁺ (Loss of benzyl (B1604629) radical)
343.1340236.0764107.0497 (C₇H₇O)[M+H - C₇H₇O]⁺ (Loss of benzyloxy radical)
343.134091.0543252.0797[C₇H₇]⁺ (Tropylium ion)

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for both verifying the purity of a synthesized compound and for separating it from byproducts or other isomers. nih.gov For a chiral compound like this compound, specialized chromatographic methods are required.

Since this compound is chiral, it exists as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. To separate and quantify them, chiral chromatography is the gold standard. unife.it This technique typically uses high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.com

CSPs are made by immobilizing a chiral selector onto a solid support (e.g., silica). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. sid.ir The enantiomers of the analyte interact differently with the chiral environment of the CSP, causing them to travel through the column at different speeds and elute at different times. nih.gov This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Table 4: Representative Analytical Chiral HPLC Method for Enantiomeric Purity Analysis
ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min

When a pure enantiomer is needed in larger quantities (milligrams to grams) for further biological testing or as a synthetic precursor, the analytical separation method must be scaled up to preparative chromatography. nih.gov Preparative HPLC involves using columns with a larger internal diameter (typically >20 mm) and a larger particle size to accommodate higher sample loads. nih.gov

The primary goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired purity. windows.net The mobile phase composition and flow rate are optimized to balance separation quality with run time and solvent consumption. researchgate.net Fractions are collected as the separated compounds elute from the column, and those containing the pure desired enantiomer are combined and the solvent is removed.

Table 5: Comparison of Analytical and Preparative Chiral Chromatography Parameters
ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm30 mm
Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min40 mL/min
Sample Load < 1 mg50-100 mg per injection
Primary Goal Quantification (Purity)Isolation (Throughput)

Quantitative Method Development for In Vitro and In Vivo Research Samples (Mechanistic Pharmacokinetics/Pharmacodynamics Support)

The quantitative analysis of this compound in biological samples is fundamental for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Developing robust and sensitive analytical methods is essential for accurately measuring compound concentrations in complex biological matrices, which is a critical component of preclinical and clinical drug development. jgtps.com These bioanalytical methods provide the data necessary to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ijpsjournal.com

LC-MS/MS Method Development for Trace Analysis in Biological Matrices

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like this compound in biological fluids due to its high sensitivity, selectivity, and speed. lcms.czuliege.be The development of a successful LC-MS/MS method involves the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. lcms.cz

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) and remove endogenous interferences like proteins and phospholipids (B1166683) that can suppress the instrument's signal. nih.gov Common techniques include:

Protein Precipitation (PPT): A rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. This often provides the cleanest samples and can be used to concentrate the analyte.

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is often employed to achieve rapid and high-resolution separation of the analyte from matrix components and potential metabolites. lcms.cz For a compound with the structural characteristics of this compound, a reversed-phase column (e.g., C18) would be a suitable starting point. A gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape and ionization efficiency is typically developed.

Table 1: Hypothetical LC Gradient for this compound Analysis
Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile)
0.00.5955
0.50.5955
2.50.5595
3.50.5595
3.60.5955
4.50.5955

Mass Spectrometric Detection: Tandem quadrupole mass spectrometers are widely used for quantitative bioanalysis. lcms.cz The method operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. sciex.com This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. Optimization of MS parameters like ionization source conditions (e.g., capillary voltage, gas flow) and collision energy is crucial for maximizing signal intensity.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound355.15264.1020Quantifier
This compound355.1591.0535Qualifier
Internal Standard (e.g., Deuterated Analog)360.18269.1320Quantifier

Derivatization Techniques for Enhanced Analytical Detection

For this compound, several functional groups could potentially be targeted for derivatization:

The Nitro Group (-NO₂): The aromatic nitro group is a primary target. It can be chemically reduced to a primary amine (-NH₂). This newly formed amine is highly reactive and can be subsequently labeled with various derivatizing reagents. For instance, reaction with dansyl chloride would yield a highly fluorescent derivative suitable for HPLC with fluorescence detection (HPLC-FLD), significantly increasing sensitivity. Alternatively, reacting the amine with a reagent that imparts a permanently charged group can enhance ionization for LC-MS analysis.

The Lactam Ring: The amide bond within the piperidin-2-one ring is generally stable. However, under certain conditions, it could be hydrolyzed to open the ring, yielding a secondary amine and a carboxylic acid. Both of these new functional groups are amenable to a wide range of derivatization reactions to improve detection. researchgate.net

The benefits of derivatization include:

Enhanced Sensitivity: By introducing a fluorophore or a group that is easily ionized, the detection limits of the method can be lowered substantially. researchgate.net

Improved Chromatography: Modifying the polarity of the analyte can improve its retention on a chromatographic column, leading to better separation from interferences. nih.gov

Increased Specificity: Derivatization can introduce a unique structural feature that allows for highly specific detection, particularly in complex matrices. researchgate.net

Table 4: Potential Derivatization Strategies for this compound Metabolites or Degradants
Target Functional GroupDerivatizing ReagentDetection MethodAdvantage
Primary Amine (from reduced nitro group)Dansyl Chloride (DNS-Cl)HPLC-FLDIntroduces a highly fluorescent tag for sensitive detection. researchgate.net
Primary Amine (from reduced nitro group)9-fluorenylmethyl chloroformate (Fmoc-Cl)HPLC-FLD / LC-MSAdds a fluorophore and improves chromatographic properties. researchgate.net
Carboxylic Acid (from lactam hydrolysis)Pentafluorobenzyl Bromide (PFBBr)GC-ECD / LC-MSEnhances volatility for GC and improves ionization for MS.
Secondary Amine (from lactam hydrolysis)Benzoyl ChlorideHPLC-UV / LC-MSAdds a UV chromophore and improves reversed-phase retention. researchgate.net

Vii. Future Directions and Research Applications

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are indispensable tools for dissecting biological pathways. nih.gov By designing and synthesizing derivatives of 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one, researchers can create molecular tools to identify its cellular targets and elucidate its mechanism of action. broadinstitute.org

To trace the metabolic fate and identify molecular interactions of this compound within a biological system, the synthesis of isotopically labeled analogues is a critical step. researchgate.net Isotopes serve as tracking markers that can be detected by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

The synthesis could involve incorporating stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). For example, late-stage direct hydrogen isotopic exchange (HIE) offers a cost-efficient method for introducing deuterium without needing to reconstruct the entire molecule from labeled starting materials. x-chemrx.com Additionally, functional tags can be incorporated into the structure. A biotin (B1667282) tag would enable affinity-based pulldown experiments to isolate binding partners, while a fluorescent tag would allow for visualization of the compound's subcellular localization using microscopy.

Isotopic Label/TagTypical ApplicationDetection MethodPotential Insight
Deuterium (²H)Metabolic stability studies (Kinetic Isotope Effect)Mass Spectrometry (MS)Identify sites of metabolic modification
Carbon-13 (¹³C)Tracing metabolic pathways, structural studiesNuclear Magnetic Resonance (NMR), MSDetermine the fate of the carbon skeleton
Nitrogen-15 (¹⁵N)Tracing nitrogen metabolism, structural studiesNMR, MSUnderstand the role of the nitro and lactam groups
Biotin TagAffinity purification of binding partnersWestern Blot, MSIdentification of direct protein targets
Fluorescent Tag (e.g., Fluorescein)Cellular imaging and localizationFluorescence MicroscopyDetermine subcellular distribution

Once labeled analogues are synthesized, they can be deployed in various strategies to identify and validate their biological targets. researchgate.net Target identification is a crucial phase in drug discovery that clarifies a compound's mechanism of action and potential therapeutic relevance. clinmedkaz.org

Compound-centric chemical proteomics is a powerful approach where a tagged version of the molecule is used to "fish" for its binding partners from a complex mixture of cellular proteins. researchgate.net For instance, an analogue of this compound featuring a photo-reactive group and a biotin tag could be used. Upon incubation with cell lysate and exposure to UV light, the probe would covalently bind to its target proteins, which could then be isolated using streptavidin beads and identified by mass spectrometry. The inactive stereoisomer of the compound would serve as an essential negative control to distinguish specific binders from non-specific interactions. nih.gov

Exploration of Novel Synthetic Methodologies for Analogues and Derivatives

To fully explore the therapeutic potential of this compound, the development of efficient, selective, and scalable synthetic methods is paramount. Innovations in synthetic chemistry can facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Modern catalytic methods offer powerful tools for constructing complex heterocyclic scaffolds like the piperidinone core with high precision. researchgate.net Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), can be employed to control the stereochemistry of the molecule, which is often critical for biological activity. nih.govnih.gov

For the synthesis of substituted piperidines, various transition-metal catalysts, including palladium, gold, copper, and rhodium, have been successfully used in reactions like oxidative amination of alkenes and other cyclization strategies. mdpi.comajchem-a.com Given the presence of multiple stereocenters in this compound, developing a catalytic, enantioselective route would be a significant advancement, allowing for the synthesis of specific stereoisomers for biological evaluation. mit.edu The nitro group itself is a versatile functional group that can activate the molecule for certain transformations or be reduced to an amine, opening up further avenues for derivatization. uni-rostock.defrontiersin.org

Catalytic StrategyCatalyst ExampleKey TransformationAdvantages
Transition Metal CatalysisPalladium(II) complexesOxidative amination of alkenesHigh efficiency, functional group tolerance. ajchem-a.com
OrganocatalysisChiral Phosphoric AcidsAsymmetric Michael additionMetal-free, high enantioselectivity. nih.gov
Copper-Catalyzed CouplingCu(I)-phosphine complexesReductive coupling of iminesAccess to chiral amine derivatives. sieberresearchgrp.com
Ruthenium-Catalyzed MetathesisGrubbs' CatalystsRing-closing metathesis (RCM)Formation of unsaturated lactams. semanticscholar.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in chemical synthesis. springerprofessional.deresearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and straightforward scalability. bohrium.comnih.govazolifesciences.com

The synthesis of this compound and its analogues could greatly benefit from flow chemistry. apple.com For example, nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. A flow reactor's high surface-area-to-volume ratio allows for superior heat dissipation, making the process safer and more controllable. ntnu.no Furthermore, continuous processing facilitates the generation of libraries of derivatives by allowing for rapid variation of reaction parameters and reagents, accelerating the drug discovery process. beilstein-journals.org This technology is particularly well-suited for producing pharmaceutical intermediates on a scalable and reproducible basis. digitellinc.com

ParameterBatch ProcessingFlow Chemistry / Continuous Processing
Scalability Difficult; requires re-optimization for each scaleEasier; achieved by running the system for longer
Safety Lower; poor heat transfer, large volumes of hazardous reagentsHigher; excellent heat transfer, small reactor volumes. azolifesciences.com
Reaction Control Limited; difficult to precisely control temperature and mixingPrecise; excellent control over temperature, pressure, and residence time. x-chemrx.com
Reproducibility Can vary between batchesHigh; consistent product quality

Integration with Systems Biology Approaches for Deeper Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. nashbio.com Systems biology integrates various large-scale datasets ('omics') to model and understand complex biological networks. nih.gov

By treating cells or model organisms with the compound and analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a detailed picture of the pathways perturbed by the molecule. ontoforce.com For example, gene expression profiling could reveal a signature that matches that of known drugs, providing clues about the mechanism of action. broadinstitute.org Quantitative proteomics could identify not only the primary target but also downstream proteins whose expression or post-translational modification state is altered. pharmafeatures.com Integrating these multi-omics datasets can lead to the identification of novel drug targets, predictive biomarkers, and a more holistic understanding of the compound's physiological effects. ebi.ac.uknih.govnih.gov

'Omics' ApproachData GeneratedPotential Mechanistic Insight
Transcriptomics Changes in mRNA levels (gene expression)Identifies regulated genes and pathways; mechanism of action prediction via signature matching.
Proteomics Changes in protein abundance and post-translational modificationsConfirms target engagement and identifies downstream pathway modulation.
Metabolomics Changes in small molecule metabolite concentrationsReveals effects on metabolic pathways and enzyme activities.
Chemoproteomics Direct protein-compound interactionsDirectly identifies primary protein targets of the compound. youtube.com

Omics-based Studies for Comprehensive Biological Responses

Future research could powerfully elucidate the biological impact of this compound through the application of "omics" technologies. These approaches, including proteomics and metabolomics, offer a holistic view of molecular changes within a biological system in response to a chemical stimulus. nih.govnashbio.combiobide.com By moving beyond single-target assays, omics studies can uncover complex biological networks affected by the compound, revealing its mechanism of action, potential therapeutic targets, and off-target effects. nashbio.commdpi.com

A hypothetical workflow for an omics-based investigation would involve treating a relevant cell line (e.g., a human cancer cell line or a neuronal cell line) with the compound and subsequently analyzing the cellular components.

Proteomics: This would involve quantifying changes in the expression levels of thousands of proteins post-treatment. Techniques like mass spectrometry-based proteomics can identify specific proteins and cellular pathways that are upregulated or downregulated, providing clues to the compound's function. walshmedicalmedia.commdpi.com For example, an increase in apoptotic proteins could suggest anticancer potential.

Metabolomics: This would focus on the global analysis of small-molecule metabolites. walshmedicalmedia.com Changes in the metabolome can provide a real-time snapshot of the cell's physiological state and reveal disruptions in biochemical pathways, such as energy metabolism or lipid synthesis, caused by the compound. nih.gov

Integrating proteomics and metabolomics data can build a comprehensive picture of the compound's cellular impact, identifying novel biomarkers of its activity and guiding further therapeutic development. walshmedicalmedia.comnih.gov

Table 1: Proposed Omics-Based Workflow for this compound
Omics TechnologyObjectiveMethodologyPotential Insights
ProteomicsIdentify protein expression changes induced by the compound.Mass Spectrometry (LC-MS/MS) analysis of cell lysates.Mechanism of action, identification of direct/indirect protein targets, pathway analysis (e.g., apoptosis, inflammation).
MetabolomicsCharacterize shifts in the cellular metabolic profile.Gas/Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.Impact on cellular physiology, identification of perturbed metabolic pathways (e.g., glycolysis, amino acid metabolism).
Multi-Omics IntegrationConstruct a systems-level view of the compound's biological effects.Computational and bioinformatic tools to correlate proteomic and metabolomic datasets.Comprehensive understanding of drug-response networks, discovery of novel biomarkers, prediction of therapeutic efficacy and potential toxicity. mdpi.com

Network Pharmacology in an Academic Context

Network pharmacology offers a powerful computational strategy to predict the therapeutic potential and mechanism of action for novel compounds. mdpi.comnih.gov This approach shifts the drug discovery paradigm from a "one-target, one-drug" model to a more holistic "multi-target, multi-component" perspective, which is particularly useful for understanding the complex interactions between a single compound and the entire biological network. mdpi.comwordpress.com

In an academic setting, a network pharmacology study of this compound would proceed in several stages:

Target Prediction: Using computational tools and databases (e.g., SwissTargetPrediction), potential protein targets for the compound would be identified based on chemical structure similarity to known ligands. researchgate.net

Network Construction: The predicted targets would be used to build a compound-target interaction network. This network would then be expanded by incorporating known protein-protein interactions (PPIs) to create a comprehensive map of the potentially affected biological pathways. researchgate.net

Pathway and Disease Analysis: The constructed network would be analyzed to identify key proteins (hubs) and enriched biological pathways (e.g., KEGG pathways). nih.gov This information can then be correlated with various disease networks to generate hypotheses about the compound's potential therapeutic applications, for instance, in neurodegenerative diseases or cancer. nih.gov

This in silico approach can efficiently guide subsequent experimental validation, saving time and resources by prioritizing the most promising therapeutic avenues for this unexplored compound. researchgate.net

Potential as a Research Tool in Fundamental Biological and Chemical Discovery

The structural framework of this compound positions it as a valuable tool for fundamental research. Its core, the piperidine (B6355638) heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide range of biological systems. thieme-connect.comnih.govarizona.edu This prevalence suggests that the piperidine motif is well-suited for interacting with biological macromolecules. thieme-connect.comrsc.org

Furthermore, the presence of a nitroaromatic group is significant, as this moiety is found in numerous bioactive compounds with diverse pharmacological activities, including antibacterial, anticancer, and antiparasitic properties. scielo.brnih.govmdpi.com The nitro group's strong electron-withdrawing nature can be crucial for molecular interactions and can also serve as a handle for bio-reductive activation under specific physiological conditions, such as hypoxia in tumors. svedbergopen.commdpi.com

Given these features, the compound could be used as:

A Chemical Probe: To investigate the function of specific proteins or pathways. Its unique structure may confer selectivity for a particular biological target, allowing researchers to study its role in cellular processes.

A Scaffold for Library Synthesis: The molecule serves as an excellent starting point for the synthesis of a library of analogues. By systematically modifying its functional groups, chemists can explore structure-activity relationships (SAR) and develop more potent and selective compounds for specific therapeutic targets. nih.gov

A Tool for Target Identification: In "chemical biology" approaches, the compound could be functionalized with a tag or a reactive group to identify its binding partners in a cellular context, thereby discovering new drug targets.

The combination of the well-established piperidine core and the versatile nitroaromatic group makes this compound a promising candidate for facilitating new discoveries at the intersection of chemistry and biology.

Unexplored Reactivity and Transformation Pathways of the Compound

The chemical structure of this compound contains several functional groups whose reactivity has yet to be explored for this specific molecule. Investigating these transformation pathways could yield novel derivatives with potentially enhanced biological activities.

Key reactive sites include:

The Nitro Group: This is arguably the most versatile functional group for transformation. Catalytic hydrogenation (e.g., using Pd/C and H₂) could readily reduce the nitro group to an amine. This transformation would fundamentally alter the electronic properties and biological activity of the molecule, converting a strongly electron-withdrawing group into an electron-donating and basic amino group.

The Lactam Ring: The amide bond within the piperidin-2-one ring is susceptible to both hydrolysis (ring-opening) under acidic or basic conditions and reduction (e.g., using LiAlH₄) to yield the corresponding substituted piperidine. Such modifications would dramatically change the shape and hydrogen-bonding capabilities of the scaffold.

The Benzyloxy Group: This group can be cleaved via catalytic hydrogenolysis to unmask a phenolic hydroxyl group. This resulting phenol (B47542) would be a key site for further derivatization, such as etherification or esterification, to generate a wide array of new analogues.

Table 2: Potential Chemical Transformations of this compound
Functional GroupPotential ReactionReagentsProduct Functional GroupSignificance
Nitro (-NO₂)ReductionH₂, Pd/C; or Fe/HClAmine (-NH₂)Creates a new basic center; enables further reactions like acylation or alkylation.
Lactam (Amide)ReductionLiAlH₄, BH₃Cyclic Amine (Piperidine)Removes carbonyl, increases basicity and conformational flexibility.
Lactam (Amide)HydrolysisH₃O⁺ or OH⁻, heatAmino AcidRing-opening to create a linear scaffold.
Benzyloxy (-OCH₂Ph)HydrogenolysisH₂, Pd/CPhenol (-OH)Unmasks a reactive hydroxyl group for further functionalization.

Investigation of Novel Rearrangements and Reactions

The intricate structure of this compound offers opportunities to explore novel molecular rearrangements. One particularly intriguing possibility is the Beckmann rearrangement . derpharmachemica.comwikipedia.orglibretexts.org This reaction classically converts a ketoxime into an amide or a lactam. A hypothetical application to this system could involve:

Chemical modification of the lactam carbonyl to an oxime.

Treatment of the resulting oxime with an acid catalyst (e.g., sulfuric acid, PPA) to induce the rearrangement. wikipedia.org

Depending on the stereochemistry of the oxime, this could lead to a ring-expanded 1,4-diazepan-2-one (B1253349) structure, a completely different heterocyclic scaffold with novel structural and biological properties. Additionally, rearrangements involving the benzyloxy group, such as an acid-catalyzed migration of the benzyl (B1604629) group from the oxygen to a carbon on the aromatic ring, could be explored. ccspublishing.org.cn

Green Synthesis Opportunities for Analogues

The synthesis of analogues of this compound could be advanced by applying the principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials. rasayanjournal.co.infrontiersin.orgresearchgate.net

Potential green synthesis strategies include:

Multicomponent Reactions (MCRs): The piperidine scaffold is well-suited for synthesis via MCRs, where three or more reactants are combined in a single step to form the final product. taylorfrancis.comresearchgate.nettandfonline.comacs.org This approach enhances atom economy and reduces the number of purification steps.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycols (PEGs) could significantly reduce the environmental impact of the synthesis. monash.edu

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating. rasayanjournal.co.in

Biocatalysis: The use of enzymes, such as lipases, as catalysts for key steps can offer high selectivity under mild reaction conditions, avoiding the need for harsh reagents and protecting groups. rsc.org

Employing these green methodologies would enable the sustainable and efficient production of a diverse library of analogues for further biological and pharmacological evaluation.

Q & A

Q. What are the common synthetic routes for 6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one, and how can intermediates be purified effectively?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzyloxy-phenyl moiety followed by cyclization to form the piperidin-2-one ring. Key steps may include nucleophilic substitution for nitro-group introduction and catalytic hydrogenation for ring closure.

  • Purification : Column chromatography (e.g., using n-hexane/EtOAc gradients) is critical for isolating intermediates, as demonstrated in benzoylpiperidine derivative syntheses . Recrystallization in solvents like methanol or dichloromethane may improve purity.
  • Validation : Monitor reactions via TLC and confirm structures using 1H^1H-NMR and 13C^{13}C-NMR to verify chemical environments .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H-NMR for aromatic proton splitting patterns (e.g., coupling constants) and nitro-group deshielding effects. 13C^{13}C-NMR identifies carbonyl (C=O) and nitropiperidine carbons .
    • HPLC : Use reverse-phase HPLC (e.g., C18 column, 254 nm detection) to assess purity (>95% peak area) and retention time consistency .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to detect impurities (e.g., residual solvents) .

Q. What safety protocols are essential when handling nitro-containing piperidinone derivatives?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of nitro-compound dust .
  • Waste Disposal : Neutralize nitro groups (e.g., reduction with Fe/HCl) before disposal. Avoid aqueous drains; use designated hazardous waste containers .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Methodological Answer :

  • Receptor Binding Assays : Screen for interactions with neurotransmitter receptors (e.g., GABAA_A or serotonin receptors) using radioligand displacement, given structural similarities to benzodiazepines .
  • Enzyme Inhibition : Test nitro-reductase activity in bacterial or mammalian cell lysates to assess nitro-group bioreduction potential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or nitro-group positioning .
  • Machine Learning : Train models on existing piperidinone reaction data to predict optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or elemental analysis discrepancies)?

Methodological Answer :

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry. Use HRMS to verify molecular ion peaks .
  • Impurity Profiling : Conduct LC-MS to detect byproducts (e.g., over-oxidized intermediates) that may skew elemental analysis results .

Q. How can factorial design improve reaction yield and selectivity for this compound?

Methodological Answer :

  • DOE (Design of Experiments) : Test variables like temperature, solvent polarity, and catalyst loading in a 2k^k factorial design. For example, vary nitro-group reduction conditions (H2_2 pressure, Pd/C ratio) to maximize piperidinone ring formation .
  • Response Surface Methodology : Optimize interactions between variables (e.g., pH and reaction time) using central composite design .

Q. What mechanistic insights can be gained from kinetic studies of nitro-group reduction in this compound?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to determine rate-limiting steps (e.g., hydrogenation vs. ring closure).
  • In Situ Monitoring : Employ IR spectroscopy to track nitro (NO2_2) → amine (NH2_2) conversion intermediates .

Q. How do steric and electronic effects of the benzyloxy-phenyl moiety influence biological activity?

Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents (e.g., halogens, methoxy) at the benzyloxy position. Compare IC50_{50} values in receptor binding assays to map steric/electronic requirements .
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with GABAA_A α-subunits) to identify critical hydrogen bonds or π-π stacking interactions .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer :

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand binding thermodynamics to account for solvation or conformational flexibility .
  • Meta-Analysis : Compare results across multiple assays (e.g., in vitro vs. cell-based) to identify false positives from aggregation or assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one
Reactant of Route 2
6-[2-(Benzyloxy)phenyl]-5-nitropiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.